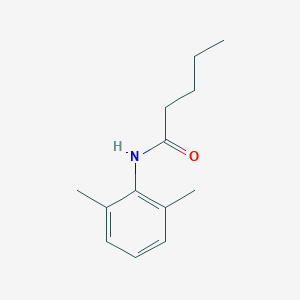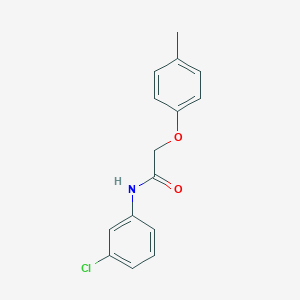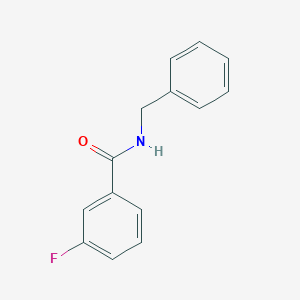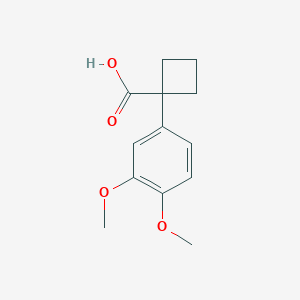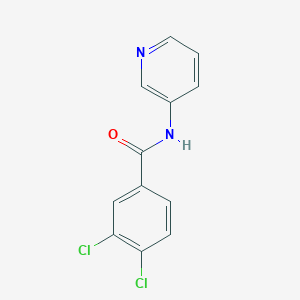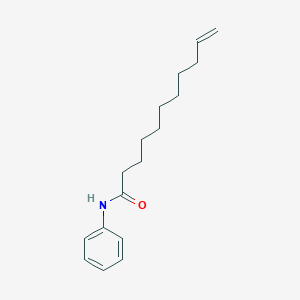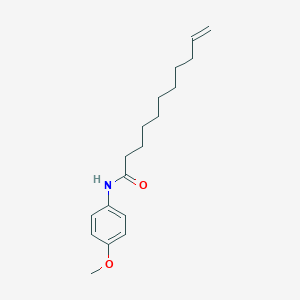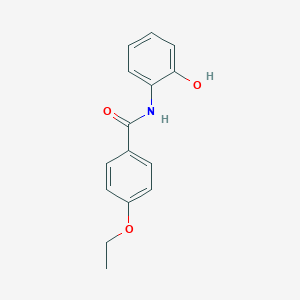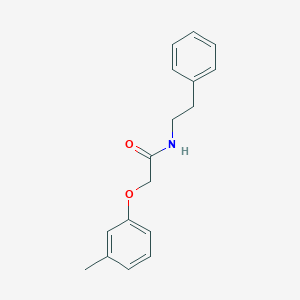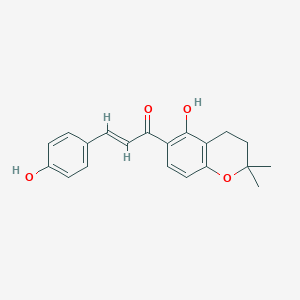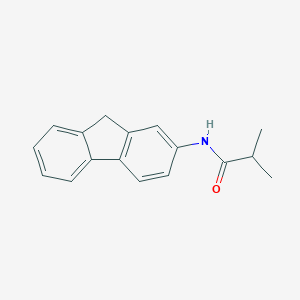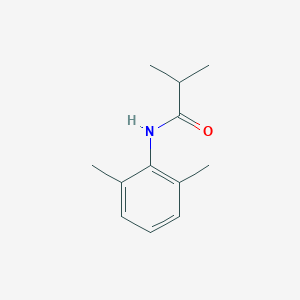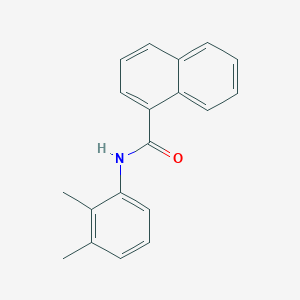
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active compound that can act as an electron acceptor, and it has been used in a variety of biochemical and physiological studies.
Mecanismo De Acción
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide acts as an electron acceptor, accepting electrons from other molecules and undergoing a reduction reaction. This reduction can lead to the formation of reactive oxygen species, which can then cause oxidative damage to cellular components. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to induce apoptosis in cancer cells, and it has also been implicated in the regulation of mitochondrial function.
Efectos Bioquímicos Y Fisiológicos
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the regulation of mitochondrial function, and the activation of cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in lab experiments is its ability to mimic the effects of reactive oxygen species, which can be difficult to study directly. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)naphthalene-1-carboxamide. One area of interest is the regulation of mitochondrial function, as N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to affect mitochondrial respiration and ATP production. Another area of interest is the potential therapeutic use of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, particularly in the treatment of cancer and other diseases characterized by oxidative stress. Finally, there is ongoing research into the molecular mechanisms underlying N-(2,3-dimethylphenyl)naphthalene-1-carboxamide's effects, which may provide insight into new targets for drug development.
Métodos De Síntesis
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be synthesized in a number of ways, but one common method involves the reaction of 2,3-dimethylnaphthalene with phosgene and then treatment with ammonia. This method results in the formation of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been used in a wide range of scientific studies, including investigations into oxidative stress, mitochondrial dysfunction, and cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is particularly useful in studies of redox-active compounds, as it can act as an electron acceptor and mimic the effects of reactive oxygen species.
Propiedades
Número CAS |
5328-36-9 |
|---|---|
Nombre del producto |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21) |
Clave InChI |
RRNCWXSTDRXDDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



